3,4,5-Tribromo-2-thenoic acid
Overview
Description
3,4,5-Tribromo-2-thenoic acid is a useful research compound. Its molecular formula is C5HBr3O2S and its molecular weight is 364.84 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Electron Acceptors for Solar Cells
A study introduced a fused tris(thienothiophene) building block designed for strong electron-donating and molecular packing properties. This research contributes to the development of high-performance solar cells, illustrating the potential of specific chemical structures in enhancing solar energy conversion efficiency. Such methodologies could be relevant for studying the electronic properties of "3,4,5-Tribromo-2-thenoic acid" in photovoltaic applications (Li et al., 2018).
Luminescence Sensing of Metal Ions
Another study focused on lanthanide metal–organic frameworks for luminescence sensing of metal ions and nitroaromatic compounds. The research demonstrates the utility of specific chemical compounds in detecting environmental pollutants and metal ions, suggesting a potential area of application for "this compound" in environmental monitoring and safety assessments (Wang et al., 2016).
Corrosion Inhibition
The efficiency of triazole derivatives in preventing corrosion of mild steel in acidic media was examined, showing that such compounds are effective corrosion inhibitors. This suggests that "this compound" could be investigated for its potential as a corrosion inhibitor in industrial applications, where corrosion resistance is critical (Lagrenée et al., 2002).
Polymer Self-Assembly
Research on the self-assembly of polymers and model compounds highlights the role of specific chemical structures in forming supramolecular columns. This area of study could be relevant for "this compound," particularly in exploring its potential in material science for creating novel polymeric materials (Johansson et al., 1996).
Properties
IUPAC Name |
3,4,5-tribromothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZRPOCNDKTQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967924 | |
Record name | 3,4,5-Tribromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53317-05-8 | |
Record name | 3,4,5-Tribromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53317-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Tribromo-2-thenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053317058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Tribromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-tribromo-2-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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